tert-Butyl (2-methoxypyridin-3-yl)carbamate
Description
tert-Butyl (2-methoxypyridin-3-yl)carbamate is a pyridine derivative featuring a methoxy group (-OCH₃) at position 2 and a tert-butyl carbamate group (-NHCO₂t-Bu) at position 3 of the pyridine ring. This compound is widely utilized in organic synthesis as a protected intermediate for amine functionalization, particularly in pharmaceutical and agrochemical applications. Its molecular formula is inferred as C₁₁H₁₆N₂O₃ based on structural analogs (e.g., ). The tert-butyl carbamate group provides steric protection for the amine, while the methoxy substituent influences electronic properties and reactivity of the pyridine ring.
Properties
IUPAC Name |
tert-butyl N-(2-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYKVVNRRFYDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453899 | |
| Record name | tert-Butyl (2-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161117-83-5 | |
| Record name | tert-Butyl (2-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methoxypyridin-3-yl)carbamate typically involves the reaction of 2-methoxypyridine-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-methoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Various substituted derivatives of the original compound.
Hydrolysis: 2-methoxypyridine-3-amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl (2-methoxypyridin-3-yl)carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It is also used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, stabilizing the compound within the active site .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH₃) at position 2 donates electrons, activating the pyridine ring toward electrophilic substitution at positions 4 and 6. In contrast, bromine (Br) or chlorine (Cl) withdraw electrons, directing reactivity toward nucleophilic pathways.
- Steric Effects : Bulky substituents (e.g., allyl in ) reduce accessibility to the pyridine ring, impacting reaction rates.
Physicochemical Properties
- Lipophilicity : Methoxy-substituted derivatives (e.g., target compound) exhibit higher logP values compared to hydroxyl or hydroxymethyl analogs due to reduced polarity.
- Solubility : Hydroxymethyl and hydroxyl analogs () show greater aqueous solubility than methoxy or bromo derivatives.
- Stability : Methoxy groups are stable under basic conditions but may undergo demethylation under strong acids. Bromo and chloro derivatives are more prone to hydrolysis or displacement.
Research Findings and Discrepancies
- CAS Number Variability: and list conflicting CAS numbers for this compound (192189-10-9 vs.
- Synthetic Utility : Methoxy-substituted carbamates are preferred in drug discovery for their balance of stability and reactivity, whereas bromo analogs dominate in catalytic coupling workflows.
Biological Activity
tert-Butyl (2-methoxypyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyridine ring and a carbamate functional group, suggest various interactions with biological systems, particularly in enzyme inhibition and drug development.
- Molecular Formula : C₁₂H₁₈N₂O₃
- Molecular Weight : 238.29 g/mol
- Functional Groups : Pyridine, carbamate
These properties contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of their activity. The pyridine ring participates in π-π interactions and hydrogen bonding, which stabilizes the compound within the active site.
Enzyme Interactions
Research indicates that this compound can be utilized to study enzyme interactions and protein modifications. It serves as a building block for synthesizing biologically active molecules, potentially acting as a lead compound in drug development targeting specific biological pathways.
Case Studies
- Anti-inflammatory Activity : A related study on carbamate derivatives showed promising anti-inflammatory effects. Compounds similar to this compound were evaluated for their ability to inhibit inflammation in vivo using the carrageenan-induced rat paw edema model. The results indicated significant inhibition percentages ranging from 39% to 54%, highlighting the potential for similar activities in this compound .
- Inhibition Studies : In vitro studies have demonstrated that compounds containing a pyridine structure can inhibit various enzymes involved in metabolic processes. These studies often utilize IC50 values to quantify the potency of inhibition, which is crucial for assessing the therapeutic potential of such compounds .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
